Polymyxin B2 sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

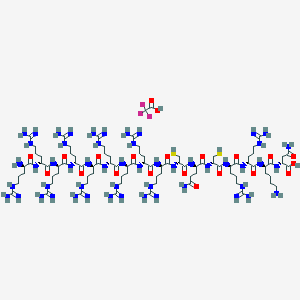

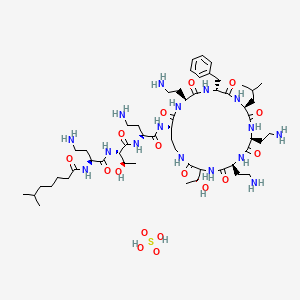

Polymyxin B2 sulfate is one of several polypeptide components that comprises the antibiotic polymyxin B sulfate. The unique fatty acid moiety found in polymyxin B2 is 6-methylheptanoic acid (6-MHA). Results from in vitro studies have shown marginal differences in MIC data when comparing the fractions.

科学的研究の応用

Polymyxin B2 sulfate is part of the polymyxin family, known for their use as last-resort antibiotics against multidrug-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae. Notably, polymyxins have gained attention for their role in treating infections resistant to most other antibiotics.

Pharmacokinetics and Pharmacodynamics

- The pharmacokinetics and pharmacodynamics of polymyxins, including polymyxin B2 sulfate, have been a subject of extensive research, leading to significant progress in understanding their chemistry, behavior in the body, and interaction with pathogens (Bergen et al., 2012).

- A study on the population pharmacokinetics of polymyxin B, closely related to polymyxin B2 sulfate, has been crucial for understanding the factors influencing its variability and optimal dosing in different patient populations (Manchandani et al., 2018).

Analytical Method Development

- Research on developing and validating robust analytical methods for therapeutic drug monitoring of polymyxin B1 and B2 in human plasma and cerebrospinal fluid (CSF) has been conducted, enhancing the understanding of these compounds in clinical settings (Wang et al., 2020).

Antibacterial Activity and Combination Therapy

- The antimicrobial activity of polymyxin B2 and its role in combination therapies for treating multidrug-resistant pathogens have been critically reviewed. These studies explore how polymyxins, including B2, act against major multidrug-resistant Gram-negative bacteria and their potential in combination therapy to maximize efficacy and minimize resistance (Zavascki et al., 2007).

- Investigations into the antimicrobial activity and toxicity of the major lipopeptide components of polymyxin B, including B2, have provided insights into their effectiveness and safety profiles (Roberts et al., 2015).

Novel Formulations and Drug Delivery

- Studies on new formulations, such as sodium deoxycholate sulfate as a carrier for polymyxin B, aim to improve safety while preserving antimicrobial activity. This research provides crucial evidence for the development of safer and more effective polymyxin B formulations, including B2 (Temboot et al., 2020).

- Research on the quantification of polymyxin B in solid lipid nanoparticles (SLNs) for potential buccal administration highlights the ongoing efforts to enhance the therapeutic effectiveness and reduce adverse effects of polymyxins (Severino et al., 2015).

特性

製品名 |

Polymyxin B2 sulfate |

|---|---|

分子式 |

C55H96N16O13 xH2SO4 (lot specific) |

分子量 |

1189.45 g/mol (Free base) |

IUPAC名 |

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid |

InChI |

InChI=1S/C55H96N16O13.H2O4S/c1-30(2)12-10-11-15-43(74)62-35(16-22-56)50(79)71-45(33(6)73)55(84)67-38(19-25-59)47(76)66-40-21-27-61-54(83)44(32(5)72)70-51(80)39(20-26-60)64-46(75)36(17-23-57)65-52(81)41(28-31(3)4)68-53(82)42(29-34-13-8-7-9-14-34)69-48(77)37(18-24-58)63-49(40)78;1-5(2,3)4/h7-9,13-14,30-33,35-42,44-45,72-73H,10-12,15-29,56-60H2,1-6H3,(H,61,83)(H,62,74)(H,63,78)(H,64,75)(H,65,81)(H,66,76)(H,67,84)(H,68,82)(H,69,77)(H,70,80)(H,71,79);(H2,1,2,3,4)/t32-,33-,35+,36+,37+,38+,39+,40+,41+,42-,44+,45+;/m1./s1 |

SMILES |

CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。